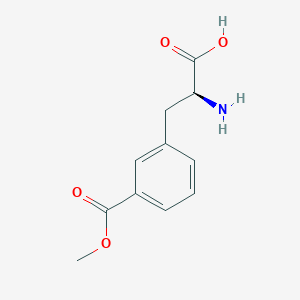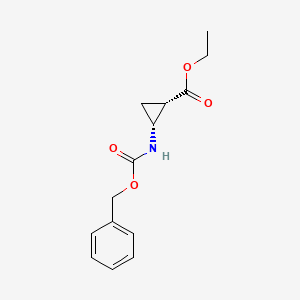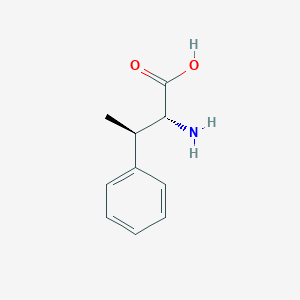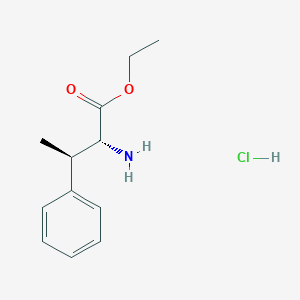
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a white solid at room temperature and is primarily used in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Formation of Intermediate: The cyclopentanone undergoes a series of reactions to form an intermediate compound.
Introduction of tert-Butoxycarbonyl Group: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group.
Final Product Formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceutical drugs, particularly in the synthesis of peptide-based therapeutics.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets . The Boc group serves as a protecting group for the amino group, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in the synthesis of complex molecules, particularly in peptide synthesis where the Boc group protects the amino group from unwanted reactions.
Comparación Con Compuestos Similares
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid can be compared with other similar compounds such as :
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring.
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclobutanecarboxylic acid: Similar structure but with a cyclobutane ring.
The uniqueness of this compound lies in its specific ring size and the presence of the Boc protecting group, which provides distinct reactivity and stability properties.
Propiedades
IUPAC Name |
(1R,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMMCLJMQTQFA-PRHODGIISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B8185658.png)






![2,4-Dioxo-1,3-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8185739.png)



